3-Cyclopropyl-1,2,4-Thiadiazol-5-amin

Übersicht

Beschreibung

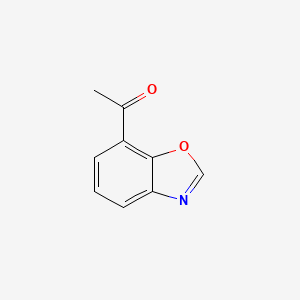

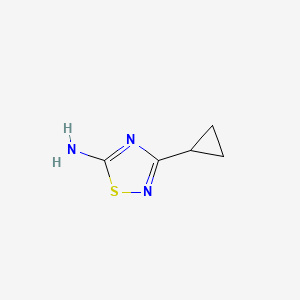

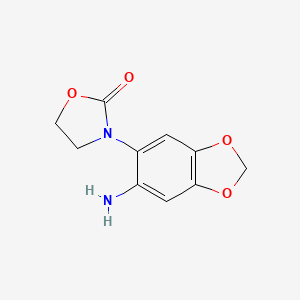

3-Cyclopropyl-1,2,4-thiadiazol-5-amine, or CPTD, is a heterocyclic compound derived from thiadiazole. It is a versatile and important compound in organic synthesis, and has a wide range of applications in the field of medicinal chemistry. It can be used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antiviral agents. CPTD has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, its derivatives have been used in various biological studies and as probes for biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

“3-Cyclopropyl-1,2,4-Thiadiazol-5-amin” wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierung zu untersuchen.

Biochemische Forschung

Diese Verbindung wird auch in der biochemischen Forschung verwendet . Die biochemische Forschung befasst sich mit der Untersuchung der chemischen Substanzen und lebenswichtigen Prozesse, die in lebenden Organismen ablaufen. Diese Verbindung könnte verwendet werden, um die biochemischen Prozesse zu verstehen, an denen sie beteiligt ist.

Antimikrobielle Wirkstoffe

Obwohl es keine direkte Verbindung zu “this compound” gibt, haben Verbindungen mit einem 1,3,4-Thiadiazol-Gerüst eine beträchtliche antibakterielle Aktivität gezeigt . Es ist möglich, dass diese Verbindung auch ein Potenzial als antimikrobielles Mittel hat.

Krebsbekämpfende Bewertung

Auch hier gibt es keine direkte Verbindung zu “this compound”, aber Verbindungen mit einem 1,3,4-Thiadiazol-Heterocyclus wurden synthetisiert und auf ihre krebsbekämpfenden Eigenschaften bewertet . Diese Verbindung könnte möglicherweise auf ähnliche Eigenschaften untersucht werden.

Safety and Hazards

“3-Cyclopropyl-1,2,4-thiadiazol-5-amine” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemische Analyse

Biochemical Properties

3-Cyclopropyl-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiadiazole ring in its structure is known to disrupt processes related to DNA replication, making it a potential inhibitor of bacterial and cancer cell replication . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby influencing various biochemical processes .

Cellular Effects

The effects of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to disrupt DNA replication can lead to the inhibition of cell proliferation, particularly in bacterial and cancer cells . Additionally, its interactions with cellular membranes and biological targets can result in a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory effects .

Molecular Mechanism

At the molecular level, 3-Cyclopropyl-1,2,4-thiadiazol-5-amine exerts its effects through various mechanisms. The sulfur atom in the thiadiazole ring enhances its liposolubility, allowing it to cross cellular membranes and interact with biological targets with distinct affinities . The compound can bind to DNA, disrupting replication processes and inhibiting the proliferation of bacterial and cancer cells . Additionally, it may interact with enzymes, either inhibiting or activating them, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives are generally stable at room temperature and non-hygroscopic

Dosage Effects in Animal Models

The effects of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activities . At higher doses, it may cause toxic or adverse effects, including potential organ toxicity or disruption of normal cellular functions . Understanding the dosage thresholds and toxic effects is essential for its potential therapeutic applications.

Metabolic Pathways

3-Cyclopropyl-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s liposolubility allows it to cross cellular membranes and accumulate in specific tissues or cellular compartments . Understanding the transport mechanisms and distribution patterns is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity

Eigenschaften

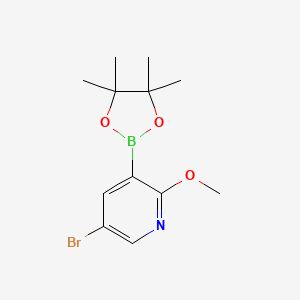

IUPAC Name |

3-cyclopropyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMKMGJWPFSQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630550 | |

| Record name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

762272-35-5 | |

| Record name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)

![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)